molecular formula C14H15N5O5S2 B193807 Cefetamet CAS No. 65052-63-3

Cefetamet

Katalognummer: B193807
CAS-Nummer: 65052-63-3
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: MQLRYUCJDNBWMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefetamet is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and gonorrhea. This compound is often administered as its prodrug form, this compound pivoxil, to enhance oral bioavailability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cefetamet involves several key steps:

Industrial Production Methods: Industrial production of this compound pivoxil hydrochloride involves:

Analyse Chemischer Reaktionen

Types of Reactions: Cefetamet undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is the active this compound, which exerts the antibacterial effect. Other reactions may yield various derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Cefetamet has several scientific research applications:

Biologische Aktivität

Cefetamet, a third-generation cephalosporin antibiotic, is notable for its broad-spectrum antibacterial activity. It is primarily used in the treatment of various bacterial infections, particularly those caused by respiratory pathogens. This article discusses the biological activity of this compound, including its efficacy against different bacterial strains, pharmacokinetics, and clinical case studies.

This compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to cell lysis and death. Its stability against beta-lactamases enhances its effectiveness against resistant strains.

Antibacterial Spectrum

This compound demonstrates significant activity against a variety of gram-positive and gram-negative bacteria. The following table summarizes its in vitro activity against key pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Streptococcus pneumoniae≤ 0.5 mg/LEffective against penicillin-sensitive strains
Haemophilus influenzae≤ 0.25 mg/LActive against beta-lactamase-producing strains
Moraxella catarrhalis≤ 1 mg/LEffective against beta-lactamase-producing strains
Escherichia coli≤ 4 mg/LHigh efficacy observed (94% susceptibility)
Klebsiella pneumoniae≤ 4 mg/LHigh efficacy observed (92% susceptibility)
Neisseria gonorrhoeaeEffective at single dosesDemonstrated efficacy in clinical settings
Staphylococcus aureusResistantNot effective against methicillin-resistant strains

Clinical Efficacy

This compound pivoxil, the prodrug form of this compound, has been extensively studied for its clinical efficacy in treating respiratory tract infections and urinary tract infections (UTIs). Key findings from various studies include:

  • Respiratory Infections : In a comparative study involving 403 strains of respiratory pathogens, this compound exhibited superior activity compared to other oral antibiotics like amoxicillin and cefaclor . It successfully eradicated Haemophilus influenzae, including beta-lactamase-producing strains, at low concentrations.
  • Urinary Tract Infections : In a study involving diabetic patients with complicated UTIs, this compound achieved an overall efficacy rate of 94.4%, with excellent outcomes in 10 out of 18 evaluated cases . This highlights its effectiveness in diverse patient populations.

Pharmacokinetics

This compound is well-absorbed when administered orally as this compound pivoxil. Studies indicate that it achieves peak plasma concentrations within a few hours post-administration. The bioavailability is approximately 80%, which supports its use in outpatient settings . The compound is primarily eliminated via renal pathways, necessitating dose adjustments in patients with renal impairment.

Case Studies and Research Findings

  • Study on Respiratory Pathogens : A comprehensive analysis demonstrated that this compound was effective against major respiratory pathogens, achieving bactericidal activity within hours for resistant strains like H. influenzae and M. catarrhalis .
  • Efficacy in Diabetic Patients : A clinical trial showed that diabetic patients responded similarly to treatment with this compound compared to non-diabetic patients, indicating its safety and efficacy across different demographics .
  • Comparative Studies : this compound has been shown to be as effective as standard treatments like phenoxymethylpenicillin for group A beta-hemolytic streptococcal pharyngotonsillitis, reinforcing its role as a viable alternative in antibiotic therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Cefetamet, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : Optimize synthesis using β-lactam ring formation via cephalosporin nucleus modification. Monitor temperature (25–30°C) and pH (6.5–7.5) to stabilize intermediates. Validate purity via HPLC with UV detection (λ=254 nm) and compare retention times to reference standards .

Q. How do pharmacokinetic parameters of this compound vary across preclinical models (e.g., rodents vs. primates)?

  • Methodological Guidance : Conduct compartmental analysis using non-linear mixed-effects modeling (NONMEM). Compare AUC, Cmax, and t½ between species. Account for metabolic differences using cytochrome P450 isoform-specific inhibitors .

Q. What in vitro assays are most reliable for assessing this compound’s bactericidal activity against Gram-negative pathogens?

  • Methodological Guidance : Use broth microdilution (CLSI guidelines) with Mueller-Hinton agar. Include control strains (e.g., E. coli ATCC 25922) and test clinical isolates. Report MIC50/MIC90 with 95% confidence intervals .

Q. How can researchers validate this compound’s stability under varying storage conditions?

  • Methodological Guidance : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare to ICH Q1A(R2) guidelines for pharmaceutical stability .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound resistance in Enterobacteriaceae with extended-spectrum β-lactamase (ESBL) mutations?

  • Methodological Guidance : Use site-directed mutagenesis to introduce TEM/SHV mutations into plasmid vectors. Assess hydrolysis rates via spectrophotometric nitrocefin assays. Correlate with MIC shifts using isogenic strains .

Q. How can in silico modeling predict this compound’s binding affinity to penicillin-binding proteins (PBPs) in novel bacterial strains?

  • Methodological Guidance : Perform molecular docking (AutoDock Vina) with PBP3 homology models. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. What experimental designs address contradictions in this compound’s efficacy data between observational studies and randomized trials?

  • Methodological Guidance : Apply meta-regression to identify confounding variables (e.g., dosing regimens, patient comorbidities). Use GRADE criteria to assess evidence quality and heterogeneity (I² statistic) .

Q. How does this compound’s pharmacodynamic profile influence dosing optimization in immunocompromised populations?

  • Methodological Guidance : Develop a PK/PD model integrating neutrophil count dynamics. Simulate dosing scenarios (Monte Carlo) to achieve ≥90% T>MIC. Validate with opportunistic pathogen models (e.g., P. aeruginosa biofilm infections) .

Q. What strategies mitigate cross-resistance between this compound and other third-generation cephalosporins?

  • Methodological Guidance : Conduct checkerboard synergy assays (FIC index) with clavulanic acid or avibactam. Analyze resistance gene expression via qRT-PCR (e.g., ampC, mecA) .

Q. How can multi-omics approaches elucidate host-microbiome interactions during this compound therapy?

  • Methodological Guidance : Perform metagenomic sequencing (16S rRNA) of gut microbiota pre/post-treatment. Integrate with host metabolomics (LC-QTOF-MS) to identify dysregulated pathways (e.g., bile acid metabolism) .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots for method comparison and sensitivity analysis to identify outlier studies .
  • Reproducibility : Share raw spectra/chromatograms in supplementary materials and adhere to FAIR data principles .
  • Ethical Compliance : For human-derived samples, obtain IRB approval and document informed consent using WHO guidelines .

Eigenschaften

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRYUCJDNBWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefetamet
Reactant of Route 2
Reactant of Route 2
Cefetamet
Reactant of Route 3
Reactant of Route 3
Cefetamet
Reactant of Route 4
Reactant of Route 4
Cefetamet
Reactant of Route 5
Cefetamet
Reactant of Route 6
Reactant of Route 6
Cefetamet

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.